molecular formula C22H19NO2S B14717809 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 18207-38-0

5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one

Cat. No.: B14717809
CAS No.: 18207-38-0
M. Wt: 361.5 g/mol
InChI Key: KASBMYQPZUJQOY-UHFFFAOYSA-N
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Description

5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of hydroxy, phenyl, and diphenyl groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate phenyl and hydroxy-containing reagents. One common method includes the condensation of 2,3-diphenylthiazolidin-4-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1,3-thiazolidin-4-one: Lacks the hydroxy(phenyl)methyl group.

    5-Phenyl-2,3-diphenyl-1,3-thiazolidin-4-one: Contains an additional phenyl group at the 5-position.

Uniqueness

5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

18207-38-0

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

5-[hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19NO2S/c24-19(16-10-4-1-5-11-16)20-21(25)23(18-14-8-3-9-15-18)22(26-20)17-12-6-2-7-13-17/h1-15,19-20,22,24H

InChI Key

KASBMYQPZUJQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)C(S2)C(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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